molecular formula C29H24N4O4S B11538163 4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate

4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B11538163
M. Wt: 524.6 g/mol
InChI Key: SKJNAMBRMXWSJT-NDZAJKAJSA-N
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Description

4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene and methoxyphenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • N,1-diphenyl-4,5-dihydro-1H-1benzothiepino[5,4-c]
  • 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H)

Uniqueness

4-[(E)-{[(5,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is unique due to its combination of pyrazole, thiophene, and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

[4-[(E)-[(5,5-diphenyl-1,4-dihydropyrazole-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C29H24N4O4S/c1-36-25-17-20(14-15-24(25)37-28(35)26-13-8-16-38-26)19-30-32-27(34)23-18-29(33-31-23,21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-17,19,33H,18H2,1H3,(H,32,34)/b30-19+

InChI Key

SKJNAMBRMXWSJT-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CS5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CS5

Origin of Product

United States

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